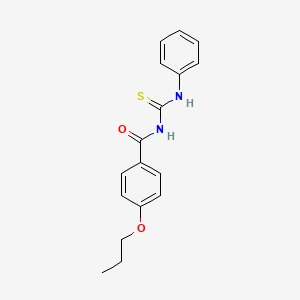![molecular formula C21H18ClNO B5141957 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone, also known as BPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BPP is a ketone derivative that exhibits unique properties that make it a valuable tool for studying various biological processes.
Mechanism of Action
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is known to bind to the hydrophobic pockets of proteins, leading to changes in protein conformation and function. The exact mechanism of action of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is still under investigation, but studies have shown that it can induce changes in protein structure and function, leading to altered biological activity.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can inhibit the activity of various enzymes, including proteases and kinases. In vivo studies have shown that 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is its ability to act as a fluorescent probe for studying protein-protein interactions. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is also easy to synthesize and can be obtained in high yields. However, one of the limitations of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone research. One potential application is in the development of new cancer therapeutics. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been shown to induce apoptosis in cancer cells, making it a potential candidate for drug development. Another direction for 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone research is in the study of protein-protein interactions in various biological systems. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be used to monitor changes in protein conformation and interactions in real-time, providing valuable insights into biological processes. Additionally, 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be modified to target specific proteins, making it a valuable tool for studying individual proteins and their interactions.
Synthesis Methods
The synthesis of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-chloroaniline to yield 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone. This method has been optimized to produce high yields of pure 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone, making it a cost-effective and efficient process for obtaining the compound.
Scientific Research Applications
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is as a fluorescent probe for studying protein-protein interactions. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be conjugated to proteins and used to monitor changes in protein conformation and interactions in real-time. This technique has been used to study the dynamics of protein-protein interactions in various biological systems.
properties
IUPAC Name |
3-(3-chloroanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c22-19-7-4-8-20(15-19)23-14-13-21(24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOTMZRJLGHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloroanilino)-1-(4-phenylphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)

![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)

![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)